molecular formula C15H19ClN2O3S2 B2873968 N'-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide CAS No. 2415572-61-9

N'-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide

Cat. No. B2873968
CAS RN: 2415572-61-9
M. Wt: 374.9
InChI Key: APECPIXGFFKIRI-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as CDDO-Me, and it is a synthetic triterpenoid that has shown promising results in various studies.

Mechanism of Action

The mechanism of action of CDDO-Me is complex and involves various pathways. CDDO-Me activates the Nrf2 pathway, which is responsible for regulating the antioxidant response in cells. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer growth. CDDO-Me has also been shown to induce apoptosis in cancer cells by activating the JNK pathway.
Biochemical and Physiological Effects:
CDDO-Me has various biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, which are involved in various diseases, including cancer, diabetes, and cardiovascular diseases. CDDO-Me also has neuroprotective effects and has been shown to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of CDDO-Me is its potential as a therapeutic agent for various diseases. It has shown promising results in various studies, and its mechanism of action is well understood. However, one of the limitations of CDDO-Me is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are various future directions for the study of CDDO-Me. One of the potential applications of CDDO-Me is in the treatment of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. CDDO-Me has also shown potential as a therapeutic agent for cardiovascular diseases and diabetes. Further studies are needed to investigate the potential of CDDO-Me in these fields.
Conclusion:
In conclusion, CDDO-Me is a synthetic triterpenoid that has shown promising results in various studies. It has potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Further studies are needed to investigate the potential of CDDO-Me in these fields.

Synthesis Methods

The synthesis of CDDO-Me involves the reaction of 3-chloro-4-methylbenzoyl chloride with 6-hydroxy-1,4-dithiepan-6-yl)methanol in the presence of a base. The reaction yields N-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide, which is then purified using various techniques.

Scientific Research Applications

CDDO-Me has shown potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. CDDO-Me has been shown to inhibit the growth of cancer cells and induce apoptosis in various types of cancer, including breast, lung, and pancreatic cancer.

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3S2/c1-10-2-3-11(6-12(10)16)18-14(20)13(19)17-7-15(21)8-22-4-5-23-9-15/h2-3,6,21H,4-5,7-9H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APECPIXGFFKIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CSCCSC2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide

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